Copper(II) (2R,3R)-2,3-dihydroxysuccinate
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Overview
Description
Copper(II) (2R,3R)-2,3-dihydroxysuccinate, also known as cupric tartrate, is an organic copper compound. It is a coordination complex where copper(II) ions are chelated by (2R,3R)-2,3-dihydroxysuccinate ligands. This compound is known for its bright blue color and is used in various applications, including catalysis and electroplating .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) (2R,3R)-2,3-dihydroxysuccinate can be synthesized by reacting copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with (2R,3R)-2,3-dihydroxysuccinic acid in an aqueous solution. The reaction typically involves dissolving the copper(II) salt in water and then adding the dihydroxysuccinic acid under stirring. The mixture is then heated to promote the formation of the complex, followed by cooling to precipitate the product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Copper(II) (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The copper(II) center can be oxidized to copper(III) under specific conditions.
Reduction: The copper(II) center can be reduced to copper(I) using reducing agents like ascorbic acid.
Substitution: Ligands in the complex can be substituted with other ligands, such as ammonia or ethylenediamine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Ascorbic acid or sodium borohydride.
Substitution: Ammonia or ethylenediamine in aqueous or alcoholic solutions.
Major Products:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New copper(II) complexes with different ligands.
Scientific Research Applications
Copper(II) (2R,3R)-2,3-dihydroxysuccinate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and electrochemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in copper transport and metabolism.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in diseases related to copper metabolism.
Industry: Utilized in electroplating processes and as a catalyst in various industrial reactions
Mechanism of Action
The mechanism of action of copper(II) (2R,3R)-2,3-dihydroxysuccinate involves the coordination of copper(II) ions with the dihydroxysuccinate ligands. This coordination stabilizes the copper(II) ion and facilitates its participation in redox reactions. The compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
- Copper(II) tartrate hydrate
- Copper(II) dihydroquercetin
- Copper(II) complexes with Schiff bases
Comparison: Copper(II) (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to other copper(II) complexes, it has a higher stability and specific reactivity patterns, making it suitable for specialized applications in catalysis and electroplating .
Properties
CAS No. |
815-82-7 |
---|---|
Molecular Formula |
C4H12CuO9 |
Molecular Weight |
267.68 g/mol |
IUPAC Name |
copper;2,3-dihydroxybutanedioic acid;trihydrate |
InChI |
InChI=1S/C4H6O6.Cu.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2 |
InChI Key |
OIRRTCAAAGLTKB-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.O.O.O.[Cu] |
boiling_point |
Trihydrate decomposes on heating (USCG, 1999) |
Color/Form |
LIGHT BLUE POWDER |
density |
greater than 1 (USCG, 1999) |
815-82-7 | |
physical_description |
Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals. Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] |
Pictograms |
Irritant |
solubility |
Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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